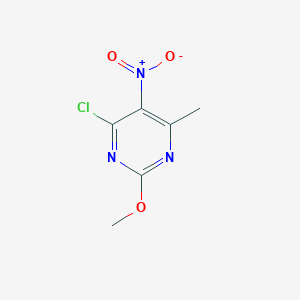![molecular formula C19H16N2O2 B3157060 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid CAS No. 845288-09-7](/img/structure/B3157060.png)
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid
Descripción general
Descripción
4-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid is a complex organic compound with the molecular formula C19H16N2O2. This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Mecanismo De Acción
Target of Action
It belongs to the class of compounds known as pyrrolobenzodiazepines (pbds), which are known to interact with dna . They recognize and bind to the minor groove of DNA, exerting a cytotoxic effect .
Mode of Action
The mode of action of PBDs relies on their right-handed helical conformation due to the (S)-configuration at C-11a . This enables the molecules to adapt in the minor groove of DNA, with selectivity at the 5′-purine-G-purine sequences, by alkylating the C2 amino group of guanine . This interaction with DNA is likely to be a key aspect of the mode of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid.
Biochemical Pathways
The interaction of pbds with dna can disrupt normal cellular processes, leading to cell death . This makes them potent anti-tumor agents .
Result of Action
Pbds are known for their remarkable anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative activities . These effects are likely due to their interaction with DNA and subsequent disruption of normal cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is the condensation of aminobenzophenones with appropriate reagents to form the benzodiazepine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow chemistry, which allows for efficient and scalable production. This method involves the continuous addition of reagents and the removal of by-products, resulting in a streamlined and cost-effective process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of benzodiazepines on biological systems. In medicine, it is investigated for its potential therapeutic properties, and in industry, it is utilized in the development of new pharmaceuticals.
Comparación Con Compuestos Similares
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid is similar to other benzodiazepines, such as diazepam, fludiazepam, and clonazepam. it has unique structural features that distinguish it from these compounds, including the presence of the dihydro-pyrrolo[1,2-a][1,4]benzodiazepine core. These structural differences may result in variations in its pharmacological properties and therapeutic applications.
List of Similar Compounds
Diazepam
Fludiazepam
Clonazepam
Oxazepam
Nordazepam
Nitrazepam
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(23)14-9-7-13(8-10-14)18-17-6-3-11-21(17)16-5-2-1-4-15(16)12-20-18/h1-11,18,20H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERTGUHLVIODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




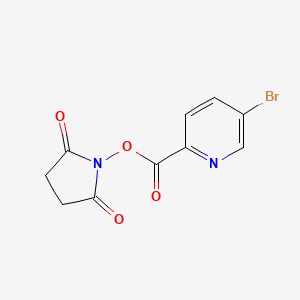
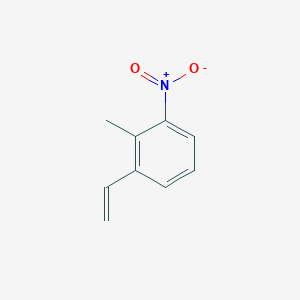

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)
![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)
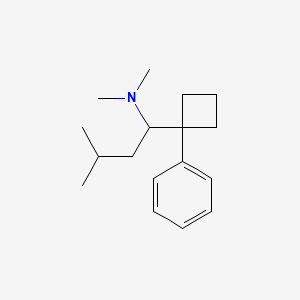
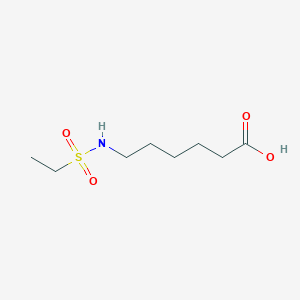

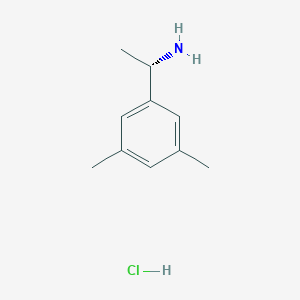
![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)
